2,6-Dichloro-3,5-dinitropyridin-4-amine
Description
Properties
IUPAC Name |
2,6-dichloro-3,5-dinitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4O4/c6-4-2(10(12)13)1(8)3(11(14)15)5(7)9-4/h(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQUBZWTCDKZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652037 | |
| Record name | 2,6-Dichloro-3,5-dinitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
650140-90-2 | |
| Record name | 2,6-Dichloro-3,5-dinitropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Improved Nitration Process:
- Reagents: 2,6-dichloropyridine is reacted with nitric acid in the presence of oleum (10-65% strength by weight).
- Advantages of Oleum: The use of oleum allows for lower molar ratios of nitric acid to 2,6-dichloropyridine (approximately 1.5:1 to 2:1), minimizing the evolution of nitrogen oxides and improving safety and environmental impact.
- Mechanism: The reaction likely proceeds via in-situ formation of a 2,6-dichloropyridine:SO3 complex in oleum, facilitating selective nitration at the 3-position initially, followed by nitration at the 5-position.
- Conditions: Reaction temperatures range from 85°C to 150°C, with reaction times from 60 to 600 minutes depending on scale and equipment.
- Outcome: This method yields 2,6-dichloro-3-nitropyridine as an intermediate, which can be further nitrated to the dinitro derivative.
Amination at the 4-Position
The amino group at the 4-position is introduced via nucleophilic substitution or amination reactions on the dinitro-substituted pyridine intermediate.
- Amination Strategy: Aromatic amines or ammonia derivatives react with appropriately activated pyridine intermediates to substitute chlorine or nitro groups with amino groups.
- Solvent and Conditions: Polar aprotic solvents such as ethanol or 1,4-dioxane are commonly used. Reaction temperatures vary from room temperature to reflux depending on the nucleophilicity of the amine and the substrate.
- Reaction Optimization: The reaction rate and yield correlate with the nucleophilicity of the amine. Electron-donating substituents on the amine accelerate the reaction, while electron-withdrawing groups slow it down.
- Example: Reaction of 2,6-dichloro-3,5-dinitropyridine with ammonia or primary amines under controlled conditions yields 2,6-Dichloro-3,5-dinitropyridin-4-amine.
Research Findings and Considerations
- The nitration step benefits significantly from the use of oleum, which improves selectivity and lowers environmental impact by minimizing nitrogen oxide emissions.
- Amination reactions require careful control of solvent and temperature to optimize yield and purity, with electron-rich amines reacting faster.
- The overall synthesis demands purification steps to remove isomeric impurities and unreacted starting materials, especially important for pharmaceutical-grade products.
- The presence of multiple electron-withdrawing groups (chlorine and nitro) on the pyridine ring affects reactivity and necessitates precise reaction conditions to avoid side reactions or decomposition.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic displacement under controlled conditions. This reactivity is enhanced by the electron-withdrawing nitro groups at positions 3 and 5, which increase the electrophilicity of the pyridine ring.
Key Examples:
Mechanistic Notes :
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Substitution occurs preferentially at the 2 and 6 positions due to steric and electronic factors.
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Reactions with aromatic amines (e.g., aniline) proceed via bisenamine intermediates, followed by cyclization to form 4-pyridones .
Nitration and Reduction Processes
The compound itself is synthesized through sequential nitration and reduction steps starting from 2,6-dichloropyridine derivatives.
Synthetic Pathway:
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Oxidation : 2,6-Dichloropyridine → 2,6-Dichloropyridine-1-oxide (H₂O₂, acetic acid) .
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Nitration :
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Reduction : Fe powder in acetic acid converts nitro groups to amines, yielding 4-amino-2,6-dichloropyridine .
Key Data :
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Final nitration of 4-amino-2,6-dichloropyridine with H₂SO₄/KNO₃ at 25°C produces 4-amino-2,6-dichloro-3,5-dinitropyridine in 17% yield .
Electrophilic Reactivity and Stability
The electron-withdrawing nitro and chloro groups significantly influence stability and reaction kinetics:
Stability Factors:
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pH Sensitivity : Decomposes under strongly basic conditions (pH > 10).
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Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures .
Electrophilic Substitution:
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Limited reactivity toward electrophiles (e.g., bromination with NBS yields no distinct product due to deactivation by nitro groups) .
Nitro Group Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, but over-reduction may occur without careful control .
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Selective reduction using Fe/HCl preserves chloro substituents while converting nitro groups to amines .
Aminolysis:
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Reaction with ammonia at elevated temperatures replaces chloro groups with amino groups, forming polyaminated derivatives .
Comparative Reaction Kinetics
The presence of substituents alters reaction rates:
| Reaction Type | Rate-Influencing Factor | Observed Effect |
|---|---|---|
| Nucleophilic Substitution | Electron-donating substituents | Accelerates reaction (e.g., MeO > Br) |
| Nitration | Oleum concentration (10–65%) | Higher SO₃ content improves yield |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2,6-Dichloro-3,5-dinitropyridin-4-amine is , with a molecular weight of 253 g/mol. Its structure features a pyridine ring with chlorine substitutions at the 2 and 6 positions, nitro groups at the 3 and 5 positions, and an amino group at the 4 position. These modifications contribute to its reactivity and potential applications in various fields.
The compound is also being investigated for its pharmaceutical applications. Its structural features allow it to interact with biological systems effectively. For instance, derivatives of this compound have been studied for their potential as antimicrobial agents and in cancer therapy due to their ability to inhibit specific enzyme pathways essential for cell proliferation .
Case Study: Antimicrobial Activity
A study conducted on several dinitropyridine derivatives demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that modifications at the amino group enhanced the compound's efficacy against resistant strains .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate. It can participate in various reactions such as nucleophilic substitutions and coupling reactions to form complex organic molecules. The mild reaction conditions required for these processes make it an attractive option for synthetic chemists .
Table 2: Synthetic Routes Involving Dinitropyridines
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Mild conditions | Substituted dinitropyridines |
| Coupling Reactions | Solvent-free conditions | Complex organic frameworks |
| Reduction | Acidic medium | Amino derivatives |
Mechanism of Action
The mechanism by which 2,6-Dichloro-3,5-dinitropyridin-4-amine exerts its effects involves its energetic properties and reactivity. The compound can release energy through exothermic decomposition reactions, making it useful in applications requiring controlled energy release. The molecular targets and pathways involved in its mechanism of action are typically related to its ability to undergo redox reactions and interact with other chemical species.
Comparison with Similar Compounds
Contrast with 2,6-Dichloro-3,5-dinitropyridin-4-amine :
- Electronic Effects: Nitro groups (-NO₂) are stronger electron-withdrawing groups than fluorine (-F), leading to greater ring deactivation. This reduces susceptibility to electrophilic substitution but may enhance stability in oxidative environments.
- Synthesis Challenges : Nitration steps (required for nitro groups) are more hazardous and energy-intensive compared to fluorination.
2,6-Dichloropyridin-3-amine
Contrast :
- Reactivity : The absence of nitro groups simplifies functionalization but limits applications in high-energy materials.
- Thermodynamic Stability : Nitro groups in this compound increase density and thermal stability due to stronger intermolecular interactions.
3,5-Diamino-2,4,6-trinitropyridine
- Substituents: NH₂ (3,5), NO₂ (2,4,6)
- C–NO₂ bond orders are slightly lower than DATB, suggesting improved safety margins.
Contrast :
- Structural Differences: Additional nitro groups (2,4,6 vs. 3,5) and amino groups (3,5 vs. 4) alter charge distribution.
- Performance : this compound’s chlorine substituents may enhance oxidative stability but reduce energy density compared to trinitropyridines.
3,5-Dichloro-2,6-dimethylpyridin-4-amine
Contrast :
- Steric Effects : Methyl groups introduce steric hindrance absent in nitro-substituted analogs.
- Synthetic Accessibility : Methylation is typically milder than nitration, reducing production costs.
Data Table: Comparative Analysis of Pyridine Derivatives
Research Findings and Implications
- Electronic Structure : Nitro groups at the 3,5-positions significantly shorten adjacent C–N bonds and increase ring polarization, as shown via DFT calculations. This enhances thermal stability but complicates synthetic routes.
- Safety Considerations : Chlorine and nitro substituents may synergistically improve resistance to unintended detonation compared to all-nitro analogs.
- Industrial Viability : Fluorinated analogs (e.g., 3,5-Dichloro-2,6-difluoropyridin-4-amine) are more scalable due to lower reaction temperatures and simpler purification, whereas nitro-substituted derivatives require specialized infrastructure.
Biological Activity
2,6-Dichloro-3,5-dinitropyridin-4-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry and pharmacology. Its structural features include two chlorine atoms and two nitro groups, which contribute to its biological activity. This article explores the biological properties, synthesis methods, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : CHClNO
- Molecular Weight : 253 g/mol
- CAS Number : 62476-56-6
Biological Activity
The biological activity of this compound has been investigated in various studies. The compound exhibits:
- Antimicrobial Properties : Research indicates that derivatives of pyridine compounds can exhibit significant antimicrobial activity. The presence of nitro groups enhances the electron-withdrawing capacity, which may increase the reactivity towards microbial targets.
- Antitumor Activity : Some studies suggest that dinitropyridine derivatives can inhibit tumor growth in certain cancer cell lines. The mechanism often involves interference with cellular processes through reactive oxygen species (ROS) generation .
- Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to nucleotide synthesis, which is crucial for rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Material : The synthesis often begins with 2,6-dichloropyridine.
- Nitration : The introduction of nitro groups is performed using nitrating agents such as nitric acid in the presence of sulfuric acid.
- Reduction : Subsequent reduction steps may be necessary to convert intermediate products into the desired amine form.
- Purification : Techniques such as recrystallization or chromatography are employed to purify the final product.
Case Study 1: Antimicrobial Activity
In a study examining various pyridine derivatives, this compound was tested against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.
Case Study 2: Antitumor Effects
A recent investigation into the antitumor effects of this compound revealed its ability to induce apoptosis in cancer cell lines through ROS-mediated pathways. The study documented a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 2,6-Dichloro-3,5-dinitropyridin-4-amine, and how can researchers validate product purity?
Methodological Answer: The compound is synthesized via nitration and substitution reactions. A key route involves using 2,6-dichloropyridine as a starting material, undergoing sequential nitration and amination steps under controlled conditions (e.g., nitric acid/sulfuric acid for nitration, followed by ammonia displacement in ethanol at 0°C–RT) . Validation of purity requires:
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : H NMR detects aromatic protons and amine groups (δ 6.5–8.5 ppm), while C NMR confirms nitration patterns (e.g., C-NO at ~140–150 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H] at m/z 247.96 for CHClNO) .
- Melting point analysis : Compare observed mp (159–161°C) with literature values .
Advanced Research Questions
Q. How can conflicting solubility data of this compound in different solvents be resolved?
Methodological Answer: Conflicting solubility reports (e.g., in ethyl acetate vs. methanol) arise from solvent polarity and experimental conditions. To resolve discrepancies:
Q. What strategies optimize nucleophilic substitution reactions in synthesizing derivatives of this compound?
Methodological Answer: Key strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of nucleophiles (e.g., amines, alkoxides) .
- Temperature control : Slow addition of nucleophiles at 0°C minimizes side reactions .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
Q. How do structural modifications of this compound influence its bioactivity and enzyme inhibition profiles?
Methodological Answer:
- Nitro group reduction : Converting -NO to -NH alters electron density, impacting interactions with CYP enzymes (e.g., CYP3A4 inhibition) .
- Halogen substitution : Replacing Cl with F increases metabolic stability, as seen in FGFR inhibitors like PRN1371 .
- SAR studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. What computational approaches predict the physicochemical properties and synthetic accessibility of derivatives?
Methodological Answer:
- DFT calculations : Gaussian software models electronic properties (e.g., HOMO-LUMO gaps) to assess stability .
- Synthetic accessibility scores : Tools like RDKit evaluate reaction feasibility based on fragment complexity and retrosynthetic steps .
- ADMET prediction : SwissADME estimates bioavailability and toxicity risks .
Q. How do crystal packing interactions affect the stability and reactivity of this compound derivatives?
Methodological Answer:
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between -NH and Cl atoms) that stabilize crystal lattices .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to correlate packing density with thermal stability .
Q. What methodologies address low yields in multi-step syntheses involving this compound intermediates?
Methodological Answer:
- Stepwise optimization : Adjust stoichiometry (e.g., excess ammonia in amination steps) and reaction time .
- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
- Purification techniques : Employ column chromatography (silica gel, hexane/EtOAc) to isolate high-purity intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
